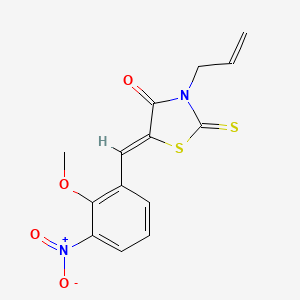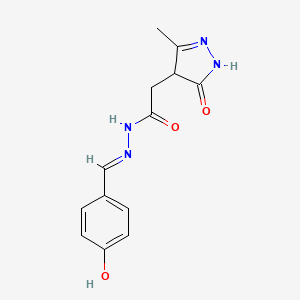![molecular formula C26H29N3O2 B6060263 N-(2-methylbenzyl)-2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6060263.png)
N-(2-methylbenzyl)-2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methylbenzyl)-2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as MPWB and has been shown to exhibit promising results in various scientific studies.
作用機序
The mechanism of action of MPWB is not fully understood, but studies have suggested that it works by inhibiting certain enzymes and proteins that are involved in cell growth and proliferation. MPWB has been shown to inhibit the activity of the protein kinase B (Akt) pathway, which is involved in cell survival and proliferation. This inhibition leads to the activation of caspases, which are enzymes that play a crucial role in the induction of apoptosis.
Biochemical and Physiological Effects:
MPWB has been shown to have various biochemical and physiological effects in the body. In addition to its anti-cancer and anti-inflammatory properties, MPWB has been shown to have antioxidant properties, which can be beneficial in the prevention of oxidative stress-related diseases. MPWB has also been shown to have neuroprotective properties, which can be beneficial in the treatment of various neurological disorders.
実験室実験の利点と制限
One of the main advantages of using MPWB in lab experiments is its potential therapeutic applications. MPWB has been shown to exhibit promising results in various scientific studies, which makes it an attractive candidate for further research. However, the synthesis of MPWB requires specialized equipment and expertise, which can be a limitation for some researchers.
将来の方向性
There are several future directions for the research of MPWB. One of the main areas of research is the development of more efficient synthesis methods that can be used to produce larger quantities of MPWB. Another area of research is the investigation of the potential therapeutic applications of MPWB in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Additionally, the mechanism of action of MPWB is not fully understood, which presents an opportunity for further research in this area.
合成法
The synthesis of MPWB involves a series of chemical reactions that require specialized equipment and expertise. The method involves the use of various chemicals, including 2-methylbenzylamine, 2-bromo-5-nitropyridine, and 4-piperidinol. The process begins with the reaction of 2-methylbenzylamine and 2-bromo-5-nitropyridine, which results in the formation of 2-(2-methylbenzylamino)-5-bromopyridine. This intermediate product is then reacted with 4-piperidinol to produce MPWB.
科学的研究の応用
MPWB has been the subject of various scientific studies due to its potential therapeutic applications. One of the most promising applications of MPWB is its ability to inhibit the growth of cancer cells. Studies have shown that MPWB can induce apoptosis, or programmed cell death, in cancer cells, which can lead to the suppression of tumor growth. MPWB has also been shown to have anti-inflammatory properties, which can be beneficial in the treatment of various inflammatory diseases.
特性
IUPAC Name |
N-[(2-methylphenyl)methyl]-2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O2/c1-20-8-2-3-9-21(20)18-28-26(30)24-11-4-5-12-25(24)31-23-13-16-29(17-14-23)19-22-10-6-7-15-27-22/h2-12,15,23H,13-14,16-19H2,1H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEAQBVVXEORGRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C2=CC=CC=C2OC3CCN(CC3)CC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylbenzyl)-2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-2-(3-{[4-(4-thiomorpholinylmethyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinyl)-4-pyrimidinamine bis(trifluoroacetate)](/img/structure/B6060180.png)
![(2E)-N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-3-(3-pyridinyl)-N-(tetrahydro-2-furanylmethyl)acrylamide](/img/structure/B6060194.png)



![N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-3-methylbenzamide](/img/structure/B6060217.png)
![5-{[8-methyl-2-(4-morpholinyl)-3-quinolinyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6060223.png)
![2-(1,3-benzodioxol-5-ylmethyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B6060242.png)
![N-(3,4-dichlorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B6060250.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B6060253.png)
![N-[({4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}amino)carbonyl]-2-methoxybenzamide](/img/structure/B6060258.png)
amine hydrochloride](/img/structure/B6060261.png)
![N-[1-(2-fluorophenyl)-4-piperidinyl]-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B6060272.png)
